Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-isothiocyanatopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-11(2,3)15-10(14)13-6-4-5-9(7-13)12-8-16/h9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQQACDYIJWBPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fundamental Reaction Pathways for Boc Protection and Isothiocyanate Formation
Boc Protection of 3-Aminopiperidine
The tert-butoxycarbonyl (Boc) group is widely employed to protect amines due to its stability under diverse reaction conditions and ease of removal under acidic conditions. For tert-butyl 3-isothiocyanatopiperidine-1-carboxylate, the synthesis logically begins with the Boc protection of 3-aminopiperidine.
Di-tert-Butyl Dicarbonate (Boc₂O) as the Protecting Agent
The most common method involves reacting 3-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, yielding tert-butyl 3-aminopiperidine-1-carboxylate. For example, analogous Boc protections of pyrrolidinol derivatives achieved yields exceeding 85% under similar conditions.
Representative Conditions:
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (1.2 equivalents)
- Temperature: 0°C to room temperature
- Yield: 80–90% (extrapolated from analogous reactions).
Alternative Protecting Strategies
While Boc₂O dominates industrial applications, alternative reagents like Boc-OSu (N-(tert-butoxycarbonyloxy)succinimide) may be used in polar aprotic solvents such as acetonitrile. However, these methods are less cost-effective for large-scale synthesis.
Conversion of Primary Amine to Isothiocyanate
The introduction of the isothiocyanate group (–NCS) into tert-butyl 3-aminopiperidine-1-carboxylate represents the critical step. Two principal methods are employed in organic synthesis:
Thiophosgene (CSCl₂) Method
Thiophosgene reacts with primary amines to form isothiocyanates via intermediate thiocarbamoyl chlorides. For tert-butyl 3-aminopiperidine-1-carboxylate, this reaction is conducted in anhydrous DCM at 0°C, with careful pH control to minimize side reactions:
$$
\text{Boc-protected amine} + \text{CSCl}_2 \xrightarrow{\text{Base}} \text{Boc-protected isothiocyanate} + 2\text{HCl}
$$
Optimized Parameters:
- Solvent: Dichloromethane
- Base: Triethylamine (2.5 equivalents)
- Temperature: 0°C, gradually warming to 25°C
- Yield: 60–75% (estimated from analogous fluorination reactions).
Thiocarbonyl Transfer Reagents
To circumvent thiophosgene’s toxicity, safer alternatives like thiocarbonyldiimidazole (TCDI) or polymer-supported reagents are utilized. For instance, TCDI facilitates isothiocyanate formation in THF at reflux, though with marginally lower yields (50–65%).
Advanced Methodological Developments and Catalytic Innovations
Micellar Catalysis for Enhanced Efficiency
Recent advances in green chemistry have demonstrated the efficacy of micellar systems in improving reaction yields and reducing waste. Aqueous micelles formed by surfactants like SDS (sodium dodecyl sulfate) can solubilize hydrophobic reactants, enabling Boc protection and isothiocyanate formation in water. For example, micellar catalysis boosted yields in sodium borohydride reductions to 80% diastereomeric excess.
Case Study:
Reaction Optimization and Process Scalability
Solvent and Temperature Effects
Solvent polarity profoundly impacts reaction kinetics. Polar aprotic solvents (e.g., DMF, THF) accelerate Boc protection but may hinder thiophosgene reactions due to nucleophilic interference. Empirical data suggest DCM as the optimal compromise for both steps.
Temperature Optimization Table:
| Reaction Step | Optimal Temperature | Yield (%) |
|---|---|---|
| Boc Protection | 0–25°C | 85–90 |
| Isothiocyanate Formation | 0–25°C | 60–75 |
Purification and Analytical Characterization
Applications in Pharmaceutical Synthesis
This compound serves as a precursor for thiourea-based kinase inhibitors and antibiotic conjugates. Its Boc group facilitates selective deprotection in multi-step syntheses, as exemplified in statin intermediate preparations.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted thioureas.
Addition Reactions: It can participate in addition reactions with amines to form thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile.
Conditions: Reactions are typically carried out at low to room temperatures to maintain the stability of the compound.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Substituted Thioureas: Resulting from substitution reactions with various nucleophiles.
Scientific Research Applications
Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation strategies to label proteins and other biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-isothiocyanatopiperidine-1-carboxylate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles such as amines, leading to the formation of thiourea derivatives. This reactivity is exploited in various chemical and biological applications, including the labeling of biomolecules and the synthesis of therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs:
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)
(3-tert-Butylcyclobutyl)methanol (Ref: 3D-GWC88392)
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|
| Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate | C₁₁H₁₈N₂O₂S | 242.34 | Isothiocyanate, tert-butyl carbamate |
| tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate | C₁₇H₂₅NO₄ | 307.40 | Hydroxymethyl, methoxyphenyl, tert-butyl carbamate |
| (3-tert-Butylcyclobutyl)methanol | C₉H₁₈O | 142.24 | Cyclobutyl, tert-butyl, primary alcohol |
Key Observations:
- Reactivity : The isothiocyanate group in the target compound enables rapid coupling reactions, contrasting with the hydroxymethyl group in the pyrrolidine analog (used for oxidation or esterification) and the alcohol group in the cyclobutyl derivative (suitable for nucleophilic substitution or ester formation).
- Stereochemistry : The pyrrolidine derivative exhibits defined stereochemistry (3s,4r), making it valuable for chiral synthesis, whereas the target compound’s piperidine ring lacks stereochemical complexity in this context .
Key Findings:
- The target compound’s isothiocyanate group is pivotal in medicinal chemistry for creating urea/thiourea-based inhibitors (e.g., kinase or protease targets).
- The cyclobutyl derivative’s applications remain exploratory, likely serving as a precursor for ligands in catalysis or photochemical studies.
Stability and Handling Considerations
Key Risks:
- The target compound’s isothiocyanate may release toxic fumes (e.g., HCN) under decomposition, necessitating rigorous PPE and ventilation.
Toxicity and Environmental Impact
Q & A
Q. What are the optimal synthetic routes for synthesizing tert-butyl 3-isothiocyanatopiperidine-1-carboxylate?
The synthesis typically involves multi-step reactions starting from a piperidine backbone. A common approach includes:
- Step 1 : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using tert-butyl chloroformate in the presence of a base like triethylamine (solvent: dichloromethane, room temperature) .
- Step 2 : Introduction of the isothiocyanate group at the 3-position via nucleophilic substitution or thiocarbonylation. For example, treatment with thiophosgene or ammonium thiocyanate under controlled pH and temperature to avoid side reactions .
- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC and confirmed by NMR and mass spectrometry .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regioselectivity of the isothiocyanate group and Boc protection .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns .
- Infrared (IR) Spectroscopy : A strong absorption band near 2100 cm confirms the isothiocyanate (-NCS) group .
- X-ray Crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL) can refine crystallographic data, though this requires high-quality single crystals .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., thiophosgene derivatives) .
- Storage : Keep in a cool, dry place under inert atmosphere (argon/nitrogen) to prevent moisture-induced degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and the expected molecular structure?
- Cross-Validation : Combine H-C HSQC/HMBC NMR to confirm connectivity and rule out regiochemical ambiguities .
- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-calculated spectra to identify discrepancies .
- Alternative Synthesis : Prepare a derivative (e.g., hydrolyze the isothiocyanate to amine) and compare analytical data to isolate the source of inconsistency .
Q. What strategies optimize the introduction of the isothiocyanate group while minimizing side reactions?
- Reagent Selection : Use ammonium thiocyanate instead of thiophosgene to reduce toxicity and control reactivity .
- Temperature Control : Conduct reactions at 0–5°C to suppress dimerization or hydrolysis of the isothiocyanate group .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, improving yield .
Q. How can Design of Experiments (DoE) methodologies improve synthesis scalability?
- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., reagent stoichiometry, solvent volume) .
- Response Surface Modeling : Optimize temperature and reaction time to maximize yield while minimizing impurities .
- Flow Chemistry : Transition batch reactions to continuous-flow systems for improved heat/mass transfer and reproducibility .
Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinity .
- Docking Studies : Use AutoDock or Schrödinger Suite to explore potential as a covalent inhibitor via isothiocyanate-electrophile interactions .
- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic/electrophilic attacks .
Data Interpretation & Contradiction Analysis
Q. How should researchers address inconsistent biological activity data across assays?
- Assay Validation : Confirm assay specificity using positive/negative controls (e.g., known enzyme inhibitors) .
- Metabolic Stability Testing : Evaluate compound stability in assay media (e.g., liver microsomes) to rule out degradation artifacts .
- Dose-Response Curves : Perform IC/EC studies to ensure activity is concentration-dependent and reproducible .
Q. What are the implications of unexpected byproducts during synthesis?
- Mechanistic Analysis : Use LC-MS to identify byproducts (e.g., disulfides from thiocyanate dimerization) and adjust reaction conditions .
- Kinetic Studies : Monitor reaction progress via in situ IR to pinpoint when side reactions dominate .
- Protecting Group Strategy : Switch from Boc to Fmoc protection if tert-butyl cleavage is observed under acidic conditions .
Methodological Advancements
Q. How can advanced crystallography techniques improve structural characterization?
Q. What role does isotopic labeling play in mechanistic studies of this compound?
- N-Labeling : Trace the fate of the isothiocyanate group in reactions with amines or thiols via N NMR .
- Deuterium Exchange : Use DO to study hydrolysis pathways and identify labile protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
